

Mass Spectrometry Analysis of 2-tert-Butyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-tert-Butyl-1H-indole

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-tert-Butyl-1H-indole**, a significant heterocyclic compound. This document details its electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and outlines a standard experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Mass Spectral Data

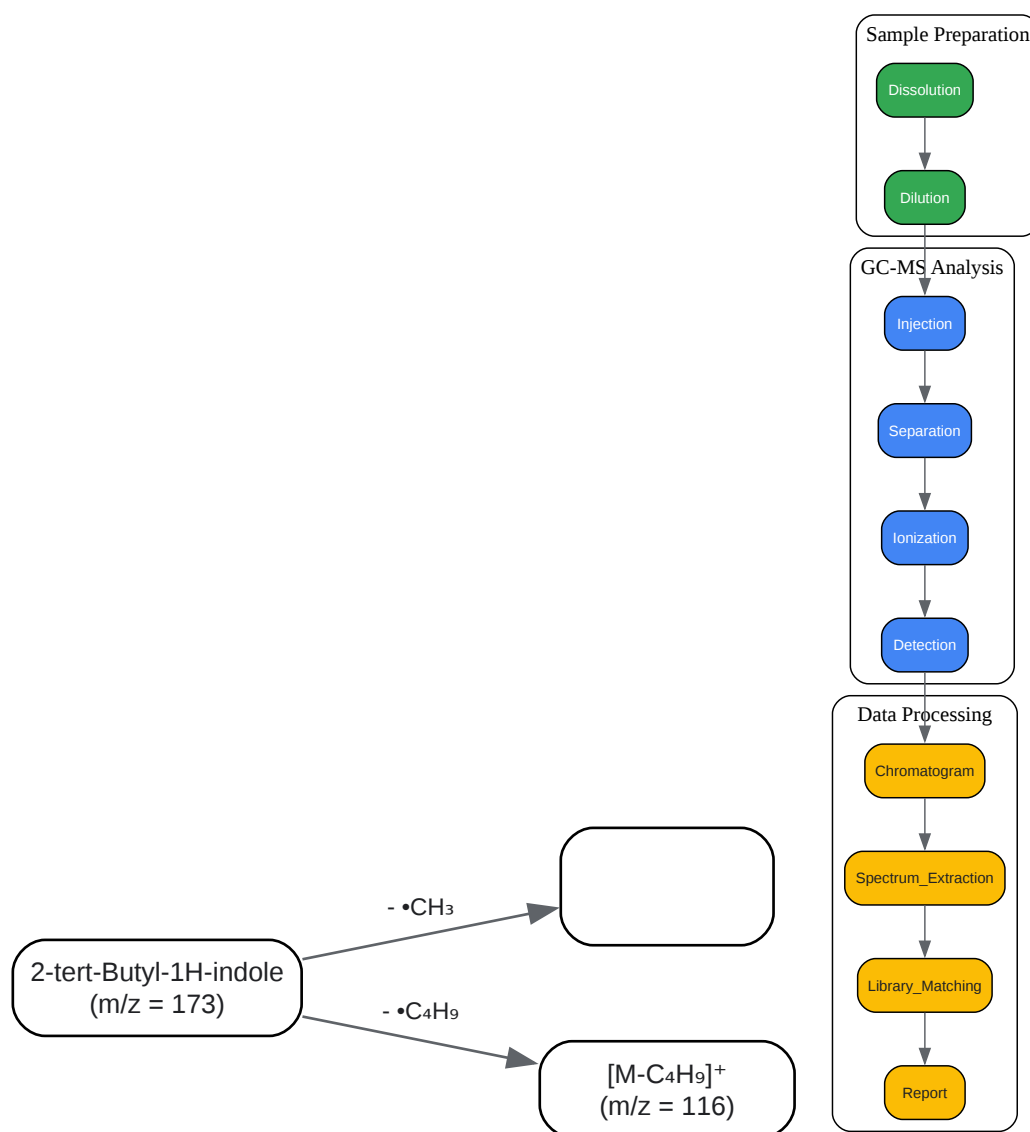
The mass spectrum of **2-tert-Butyl-1H-indole** is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their relative intensities, are summarized in the table below. This data is crucial for the identification and quantification of the compound in various matrices.

Ion Description	m/z Ratio	Relative Intensity (%)
Molecular Ion $[M]^+$	173	~13%
$[M-CH_3]^+$	158	100% (Base Peak)
$[M-CH_3-HCN]^+$	131	~6%
$[M-C_4H_9]^+$	116	~6%
$C_9H_7^+$	115	~6%

Data sourced from publicly available spectral databases.[1][2]

Proposed Fragmentation Pathway

Under electron ionization, **2-tert-Butyl-1H-indole** undergoes characteristic fragmentation. The primary pathway is initiated by the loss of a methyl radical from the tert-butyl group, leading to the formation of a stable, resonance-stabilized cation, which is observed as the base peak at m/z 158. Subsequent fragmentations are less prominent but provide additional structural confirmation.



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References

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- 2. 1H-Indole, 2-(1,1-dimethylethyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of 2-tert-Butyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162330#mass-spectrometry-analysis-of-2-tert-butyl-1h-indole]

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